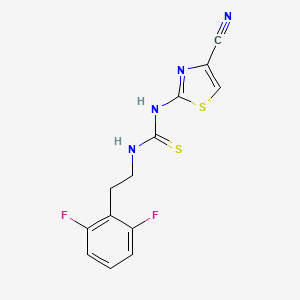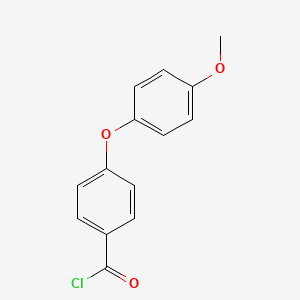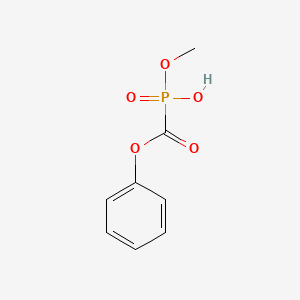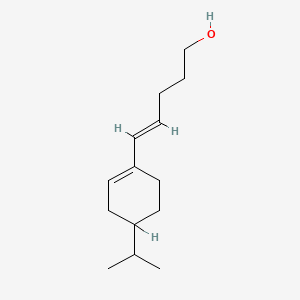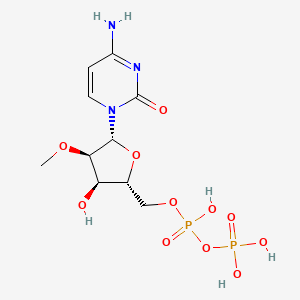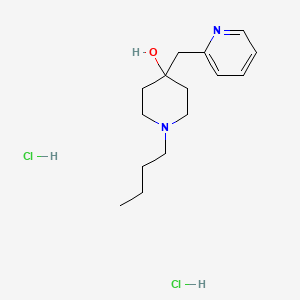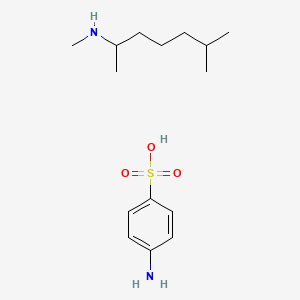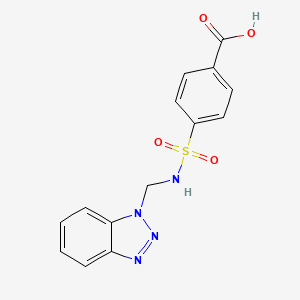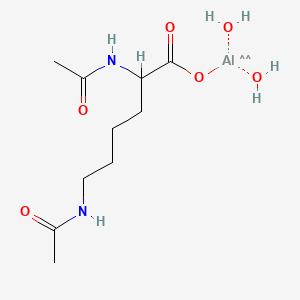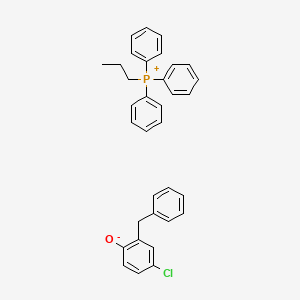
2-benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of 2-benzyl-4-chlorophenolate and triphenyl(propyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-chlorophenolate typically involves the reaction of benzyl chloride with 4-chlorophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the benzyl chloride, resulting in the formation of 2-benzyl-4-chlorophenolate .
Triphenyl(propyl)phosphanium can be synthesized by reacting triphenylphosphine with propyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt .
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding phenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
2-Benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-benzyl-4-chlorophenolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar structure but lacks the benzyl group.
2-Phenylphenol: Similar aromatic structure but different substituents.
Triphenylphosphine: Similar phosphonium structure but different alkyl group.
Properties
CAS No. |
94231-13-7 |
|---|---|
Molecular Formula |
C34H32ClOP |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2-benzyl-4-chlorophenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H11ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h3-17H,2,18H2,1H3;1-7,9,15H,8H2/q+1;/p-1 |
InChI Key |
GJZBRQMTFOFYCR-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



